(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE
Description
Properties
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-17-11-12-18(2)23(13-17)28-25(29)21(15-27)14-19-7-4-6-10-24(19)30-16-20-8-3-5-9-22(20)26/h3-14H,16H2,1-2H3,(H,28,29)/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWLJQDFSYTBJX-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)methoxybenzene.
Formation of the Cyano Intermediate: The next step involves the reaction of the methoxyphenyl intermediate with acrylonitrile in the presence of a base to form 3-[2-(2-chlorophenyl)methoxy]phenyl-2-cyanoacrylonitrile.
Formation of the Final Product: The final step involves the reaction of the cyano intermediate with 2,5-dimethylaniline in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound shares a core acrylamide backbone with several analogs, differing in substituents that modulate electronic, steric, and pharmacokinetic properties. Key comparisons include:
*Calculated based on structural analysis.
Q & A
Q. What are the most efficient synthetic routes for (2E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide?
The compound is synthesized via Knoevenagel condensation , a method validated for structurally similar acrylamides. Key steps include:
- Reacting a cyanoacetamide precursor (e.g., ethyl 2-cyanoacetamido-4,5-dimethylthiophene-3-carboxylate) with substituted benzaldehydes under reflux in toluene with piperidine/acetic acid catalysis .
- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via recrystallization . Critical parameters : Solvent choice (toluene for high yields), stoichiometric excess of aldehyde (11 mmol aldehyde per 10 mmol cyanoacetamide), and recrystallization solvent optimization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard protocols include:
- Spectroscopic analysis :
- ¹H/¹³C NMR to confirm stereochemistry (E-configuration at acrylamide double bond) and substituent positions.
- IR spectroscopy to verify functional groups (e.g., cyano ~2200 cm⁻¹, acrylamide C=O ~1650 cm⁻¹) .
- Chromatography :
- HPLC with UV detection (λ = 254–280 nm) for purity assessment.
- Mass spectrometry (HRMS) for exact mass confirmation (C₂₅H₂₀ClN₃O₃: calculated 453.12 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally related acrylamides?
Discrepancies in antioxidant/anti-inflammatory data (e.g., phenolic substitutions enhancing activity in some studies but not others) require:
- Structure-activity relationship (SAR) analysis : Systematic substitution of the 2-chlorobenzyloxy and 2,5-dimethylphenyl groups to isolate pharmacophores .
- In vitro vs. in vivo validation : For example, anti-inflammatory activity in carrageenan-induced rat paw edema models may not correlate with COX-2 inhibition assays due to metabolic stability differences .
- Computational docking : Compare binding affinities to targets like ERRα (a nuclear receptor implicated in cancer) to explain activity variations .
Q. What mechanistic pathways are hypothesized for this compound’s biological activity?
Based on analogs (e.g., ERRα antagonist XCT790), potential mechanisms include:
- ERRα antagonism : Disrupting coactivator binding (e.g., PGC-1α) to downregulate metabolic genes in cancer cells .
- ROS modulation : The cyano and chlorobenzyl groups may scavenge free radicals, as shown in DPPH and superoxide dismutase (SOD) assays for similar acrylamides .
- NF-κB pathway inhibition : Blocking TNF-α-induced inflammatory mediators via IκB kinase suppression .
Q. How can researchers optimize experimental design for in vivo studies of this compound?
Key considerations:
- Dosing regimens : Start with 10–50 mg/kg in rodent models, adjusting based on pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
- Control groups : Include analogs lacking the 2-cyano or 2,5-dimethylphenyl groups to isolate functional group contributions .
- Endpoint assays : Measure biomarkers like IL-6 (inflammation), malondialdehyde (oxidative stress), and tumor volume (if testing anticancer activity) .
Methodological Challenges & Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yields in Knoevenagel condensation : Replace toluene with microwave-assisted synthesis in DMF to reduce reaction time (1–2 hours vs. 5–6 hours) .
- Stereochemical impurities : Use chiral catalysts (e.g., L-proline) to enforce E-configuration .
- Scale-up difficulties : Adopt flow chemistry for intermediates (e.g., chlorobenzyloxy phenol synthesis) to improve reproducibility .
Q. How can computational tools enhance research on this compound?
- Molecular dynamics simulations : Predict solubility and membrane permeability using logP calculations (estimated ~3.5 for this compound) .
- QSAR modeling : Train models on datasets of acrylamide bioactivity to prioritize substituents for SAR studies .
- Docking studies : Use ERRα crystal structures (PDB: 2GPP) to identify critical binding residues (e.g., Leu345, Phe328) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
